molecular formula C14H15N3O3S2 B2510716 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034597-03-8

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2510716
CAS No.: 2034597-03-8
M. Wt: 337.41
InChI Key: WFGLILZVZOOPJL-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene-furan hybrid scaffold linked to a 1-methylimidazole-4-sulfonamide group. The compound’s synthesis typically involves reductive amination, as evidenced by procedures for analogous structures . For example, furan-3-carbaldehyde is reacted with ethylenediamine derivatives under reductive conditions to form the ethylamino bridge, followed by sulfonamide coupling . The molecular formula is C₁₆H₁₇N₃O₃S₂, with a molecular weight of ~351.4 g/mol, closely resembling analogs such as CAS 1448050-14-3 (C₁₅H₁₇N₃O₃S₂) .

Key structural features include:

  • Furan-3-yl-thiophene moiety: Enhances π-π stacking and electronic interactions in biological targets.
  • Ethylenediamine linker: Facilitates conformational flexibility and binding to enzymatic pockets.
  • 1-Methylimidazole-4-sulfonamide group: Imparts solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-8-14(15-10-17)22(18,19)16-6-4-12-2-3-13(21-12)11-5-7-20-9-11/h2-3,5,7-10,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLILZVZOOPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the imidazole ring: The ethyl-linked intermediate undergoes cyclization with appropriate reagents to form the imidazole ring.

    Sulfonamide formation: Finally, the imidazole derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Furan-Thiophene Hybrids

The position of the furan substituent on the thiophene ring significantly influences activity. For instance:

Compound Name Furan Position Key Structural Differences Biological Activity/Notes
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide 3-position Thiophene-furan hybrid with ethyl linker Potential farnesyltransferase inhibition (inferred from analogs)
N-(Furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide (CAS 1448050-14-3) 2-position Furan-2-ylmethyl instead of furan-3-yl-thiophenylethyl Undisclosed activity; molecular weight 351.4 g/mol
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones N/A Bromothiophene-oxoethyl-piperazine-quinolone Antibacterial activity (MIC: 0.5–4 μg/mL)

The furan-3-yl substitution in the target compound may enhance steric compatibility with hydrophobic enzyme pockets compared to furan-2-yl analogs, though explicit activity data are lacking in the evidence .

Sulfonamide Derivatives with Heterocyclic Moieties

Sulfonamide groups paired with imidazole or triazole rings are common in medicinal chemistry. Key comparisons include:

  • Target Compound vs. 1,2,4-Triazole-thiones :
    • The target lacks the triazole-thione tautomerism observed in compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
    • IR spectra of the target would show νC=S at ~1247–1255 cm⁻¹ (absent in triazole-thiones due to tautomerism) .
  • Target vs. S-Alkylated 1,2,4-Triazoles :
    • The target’s imidazole-sulfonamide group may offer better metabolic stability compared to S-alkylated triazoles, which are prone to oxidative cleavage.

Critical Analysis of Evidence Gaps

  • No explicit data on the target compound’s solubility, stability, or in vitro/in vivo efficacy.
  • Limited structural analogs with furan-3-yl-thiophene motifs; most studies focus on furan-2-yl or bromothiophene derivatives .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, identified by its CAS number 2034597-03-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₅N₃O₃S₂
  • Molecular Weight : 337.4 g/mol
  • Structural Features : It contains a furan ring, a thiophene moiety, and an imidazole sulfonamide structure, which contribute to its biological properties.
PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight337.4 g/mol
CAS Number2034597-03-8

The biological activity of this compound is attributed to its interaction with specific molecular targets. This compound may inhibit various enzymes or receptors, leading to its therapeutic effects. The exact pathways are still under investigation, but preliminary studies suggest potential roles in antimicrobial and anti-inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a basis for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-Cancer Activity

In vivo studies have shown that this compound can suppress tumor growth in murine models. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cell lines at specific dosages, indicating its potential as an anti-cancer agent .

Study 1: Antibacterial Efficacy

A study conducted by Jain et al. evaluated the antibacterial activity of various imidazole derivatives, including our compound of interest. The results indicated that it had a comparable efficacy to established antibiotics, suggesting a promising avenue for further development in treating resistant bacterial infections .

Study 2: Anti-Cancer Potential

In a separate investigation focused on cancer therapies, the compound was tested on MCF cell lines. Results showed significant tumor growth inhibition and enhanced apoptosis rates when treated with varying concentrations of the compound over time .

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